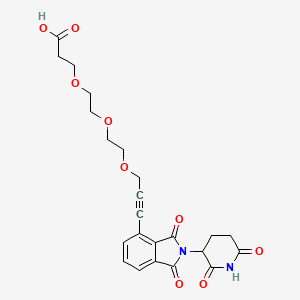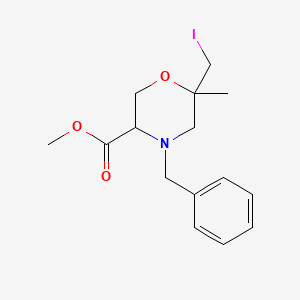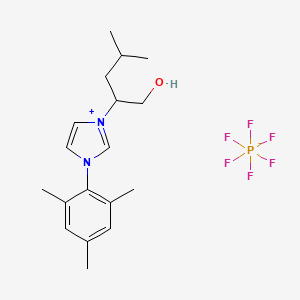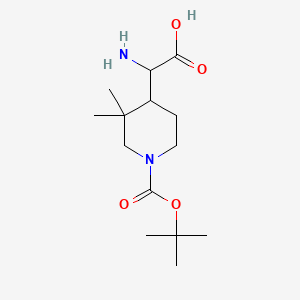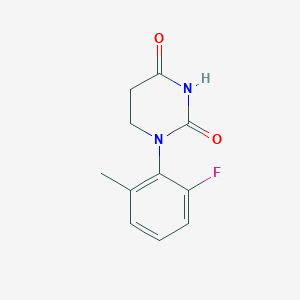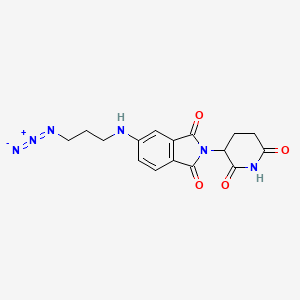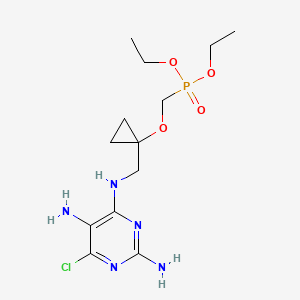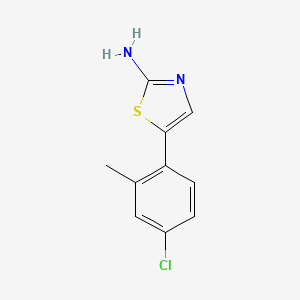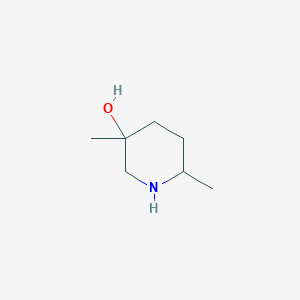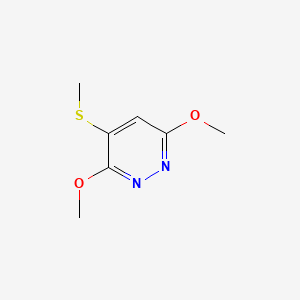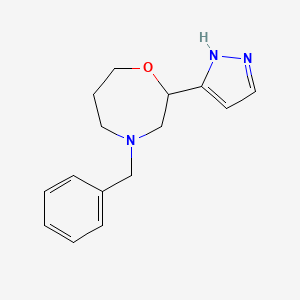
4-benzyl-2-(1H-pyrazol-3-yl)-1,4-oxazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzyl-2-(1H-pyrazol-3-yl)-1,4-oxazepane is a heterocyclic compound that features a unique combination of benzyl, pyrazolyl, and oxazepane moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-2-(1H-pyrazol-3-yl)-1,4-oxazepane typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Formation of the Oxazepane Ring: The oxazepane ring can be constructed through cyclization reactions involving amino alcohols and epoxides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-benzyl-2-(1H-pyrazol-3-yl)-1,4-oxazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and pyrazolyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or pyrazolyl derivatives.
Aplicaciones Científicas De Investigación
4-benzyl-2-(1H-pyrazol-3-yl)-1,4-oxazepane has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as a scaffold for the development of novel therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Materials Science: It has been investigated for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound has been used in studies to understand its biological activity and mechanism of action.
Mecanismo De Acción
The mechanism of action of 4-benzyl-2-(1H-pyrazol-3-yl)-1,4-oxazepane involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione: Known for its cytotoxic activity against leukemia stem cells.
Pyrazolo[3,4-d]pyrimidine: A scaffold used in the development of CDK2 inhibitors for cancer treatment.
Uniqueness
4-benzyl-2-(1H-pyrazol-3-yl)-1,4-oxazepane is unique due to its combination of benzyl, pyrazolyl, and oxazepane moieties, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H19N3O |
|---|---|
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
4-benzyl-2-(1H-pyrazol-5-yl)-1,4-oxazepane |
InChI |
InChI=1S/C15H19N3O/c1-2-5-13(6-3-1)11-18-9-4-10-19-15(12-18)14-7-8-16-17-14/h1-3,5-8,15H,4,9-12H2,(H,16,17) |
Clave InChI |
KGVBLGVHUZUQBT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC(OC1)C2=CC=NN2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[5-chloro-3-hydroxy-2-[4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B14778735.png)
